molecular formula C11H21NO2S B6149561 tert-butyl (3S)-3-(sulfanylmethyl)piperidine-1-carboxylate CAS No. 2171247-35-9

tert-butyl (3S)-3-(sulfanylmethyl)piperidine-1-carboxylate

Cat. No. B6149561
CAS RN: 2171247-35-9
M. Wt: 231.4
InChI Key:
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Description

Tert-butyl (3S)-3-(sulfanylmethyl)piperidine-1-carboxylate is a chemical compound that has been studied for its potential applications in scientific research. It is a member of the piperidine family and is composed of a tert-butyl group, a sulfanylmethyl group, and a carboxylate group. It has been studied for its potential applications in biochemistry and physiology, and for its use in laboratory experiments.

Mechanism of Action

Tert-butyl (tert-butyl (3S)-3-(sulfanylmethyl)piperidine-1-carboxylate)-3-(sulfanylmethyl)piperidine-1-carboxylate acts as an inhibitor of enzymes. It binds to the active site of the enzyme, preventing the enzyme from catalyzing its reaction. This inhibition results in the decreased activity of the enzyme, which can be measured in laboratory experiments.
Biochemical and Physiological Effects
Tert-butyl (this compound)-3-(sulfanylmethyl)piperidine-1-carboxylate has been studied for its potential biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs, resulting in decreased drug metabolism and increased drug concentrations in the body. It has also been found to inhibit the activity of enzymes involved in the metabolism of carbohydrates, resulting in decreased carbohydrate metabolism and increased glucose concentrations in the body. Additionally, it has been found to inhibit the activity of enzymes involved in the metabolism of lipids, resulting in decreased lipid metabolism and increased triglyceride concentrations in the body.

Advantages and Limitations for Lab Experiments

Tert-butyl (tert-butyl (3S)-3-(sulfanylmethyl)piperidine-1-carboxylate)-3-(sulfanylmethyl)piperidine-1-carboxylate has several advantages for laboratory experiments. It is a relatively stable compound, which makes it suitable for use in long-term experiments. It is also relatively easy to synthesize, which makes it a convenient reagent for laboratory use. Additionally, it is relatively non-toxic, which makes it safe for use in laboratory experiments.
The main limitation of tert-butyl (this compound)-3-(sulfanylmethyl)piperidine-1-carboxylate is that it is relatively expensive to synthesize. Additionally, it is not as widely available as some other compounds, which can make it difficult to obtain.

Future Directions

The potential applications of tert-butyl (tert-butyl (3S)-3-(sulfanylmethyl)piperidine-1-carboxylate)-3-(sulfanylmethyl)piperidine-1-carboxylate are numerous. Further studies are needed to investigate its effects on other enzymes and metabolic pathways. Additionally, further studies are needed to investigate its potential applications in drug delivery, drug development, and drug discovery. Additionally, further studies are needed to investigate its potential applications in the development of inhibitors of enzymes involved in disease processes. Finally, further studies are needed to investigate its potential applications in the development of novel therapeutic agents.

Synthesis Methods

Tert-butyl (tert-butyl (3S)-3-(sulfanylmethyl)piperidine-1-carboxylate)-3-(sulfanylmethyl)piperidine-1-carboxylate can be synthesized using a variety of methods. One method involves the reaction of tert-butyl (this compound)-3-(sulfanylmethyl)piperidine-1-carboxylic acid and potassium hydroxide in a solvent such as methanol or ethanol. The reaction is carried out at room temperature and the product is isolated by filtration. Another method involves the reaction of tert-butyl (this compound)-3-(sulfanylmethyl)piperidine-1-carboxylic acid and sodium bicarbonate in a solvent such as ethanol or methanol. The reaction is carried out at room temperature and the product is isolated by filtration.

Scientific Research Applications

Tert-butyl (tert-butyl (3S)-3-(sulfanylmethyl)piperidine-1-carboxylate)-3-(sulfanylmethyl)piperidine-1-carboxylate has been studied for its potential applications in scientific research. It has been used as a substrate in enzymatic assays and in the study of metabolic pathways. It has also been used in the study of the pharmacological properties of drugs. Additionally, it has been used in the study of the structure and function of proteins and the study of enzyme inhibitors.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (3S)-3-(sulfanylmethyl)piperidine-1-carboxylate involves the protection of the amine group, followed by the addition of a thiol group and subsequent deprotection. The carboxylic acid group is then activated and coupled with the protected amine-thiol intermediate to form the final product.", "Starting Materials": [ "Piperidine", "tert-Butyl chloroformate", "Thiophenol", "Diisopropylethylamine", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Protection of the amine group by reacting piperidine with tert-butyl chloroformate in the presence of diisopropylethylamine to form tert-butyl (3S)-3-(tert-butoxycarbonyl)piperidine-1-carboxylate.", "Step 2: Addition of the thiol group by reacting tert-butyl (3S)-3-(tert-butoxycarbonyl)piperidine-1-carboxylate with thiophenol in the presence of diisopropylethylamine to form tert-butyl (3S)-3-(sulfanylmethyl)piperidine-1-carboxylate.", "Step 3: Deprotection of the amine and carboxylic acid groups by treating tert-butyl (3S)-3-(sulfanylmethyl)piperidine-1-carboxylate with hydrochloric acid in methanol to remove the tert-butoxycarbonyl and sulfanyl protecting groups.", "Step 4: Activation of the carboxylic acid group by treating the deprotected intermediate with ethyl chloroformate in the presence of diisopropylethylamine to form the activated intermediate.", "Step 5: Coupling of the activated intermediate with the deprotected amine-thiol intermediate by treating both intermediates with sodium hydroxide in water and stirring at room temperature to form tert-butyl (3S)-3-(sulfanylmethyl)piperidine-1-carboxylate." ] }

CAS RN

2171247-35-9

Molecular Formula

C11H21NO2S

Molecular Weight

231.4

Purity

95

Origin of Product

United States

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